Ethyl 6-cyanopyrimidine-4-carboxylate chemical structure and properties
Ethyl 6-cyanopyrimidine-4-carboxylate chemical structure and properties
Topic: Ethyl 6-cyanopyrimidine-4-carboxylate: Chemical Structure, Synthesis, and Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
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Executive Summary
Ethyl 6-cyanopyrimidine-4-carboxylate is a highly functionalized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Characterized by its electron-deficient pyrimidine core, it features two distinct electrophilic sites—a carboxylate ester at position 4 and a nitrile group at position 6. This bifunctionality makes it a critical scaffold for constructing fused heterocycles (e.g., pyrimidopyridazines) and developing kinase inhibitors where orthogonal reactivity is required.
This guide details the physicochemical properties, validated synthetic routes, and reactivity patterns of this compound, providing a robust framework for its application in drug discovery.
Chemical Identity & Physicochemical Properties[3][4][5]
The molecule belongs to the class of substituted pyrimidines. The presence of both cyano and ester electron-withdrawing groups (EWGs) renders the ring highly susceptible to nucleophilic attack and reduction.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | Ethyl 6-cyanopyrimidine-4-carboxylate |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Core Scaffold | Pyrimidine |
| Key Functional Groups | Nitrile (C6), Ethyl Ester (C4) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |
| Precursor CAS | 51940-63-7 (Ethyl 6-chloropyrimidine-4-carboxylate) |
Synthetic Methodology
The most reliable route to Ethyl 6-cyanopyrimidine-4-carboxylate is the Palladium-Catalyzed Cyanation of its chloro-analog. While traditional nucleophilic aromatic substitution (
Retrosynthetic Analysis
The synthesis relies on the conversion of the C6-chloride to a C6-nitrile. The precursor, Ethyl 6-chloropyrimidine-4-carboxylate, is derived from the chlorination of ethyl 6-hydroxypyrimidine-4-carboxylate.
Figure 1: Step-wise synthetic pathway from raw materials to the target nitrile.
Detailed Protocol: Pd-Catalyzed Cyanation
Objective: Convert Ethyl 6-chloropyrimidine-4-carboxylate to the 6-cyano derivative.
Reagents:
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Substrate: Ethyl 6-chloropyrimidine-4-carboxylate (1.0 equiv)
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Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
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Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
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Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
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Solvent: DMF (Anhydrous, degassed)
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Activator: Zinc dust (0.1 equiv) - Optional, keeps Pd active.
Step-by-Step Procedure:
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Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a dry reaction vial with the chloropyrimidine substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.
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Solvation: Add anhydrous DMF. The concentration should be approximately 0.2 M relative to the substrate.
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Degassing: Sparge the mixture with Nitrogen for 10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).
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Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours.
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Self-Validation: The reaction mixture typically changes from a dark purple/red (active catalyst) to a black suspension upon completion. Monitor by TLC (eluent: 30% EtOAc/Hexanes); the nitrile product is more polar than the chloro precursor.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M Ammonium Hydroxide (to sequester Zinc) and brine.
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Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Safety Note: Zn(CN)₂ releases HCN upon contact with strong acids. All workup involving aqueous phases should be kept basic (pH > 9) and performed in a well-ventilated fume hood.
Reactivity & Applications
Ethyl 6-cyanopyrimidine-4-carboxylate is a "bifunctional electrophile." The orthogonality between the ester and the nitrile allows for sequential modification, making it ideal for diversity-oriented synthesis.
Reactivity Profile
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Path A (Nitrile Transformation): The nitrile can be reduced to a primary amine (for further cyclization) or hydrolyzed to an amide/acid.
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Path B (Ester Transformation): Standard acyl substitution (aminolysis, hydrolysis, reduction).
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Path C (Ring Substitution): The C2 position is electron-deficient. While less reactive than C4/C6, it can undergo radical alkylation or Minisci-type reactions.
Figure 2: Divergent synthetic utility of the scaffold.
Key Application: Fused Heterocycle Synthesis
A primary application is the synthesis of pyrimido[4,5-d]pyridazines . reacting the ester with hydrazine leads to the hydrazide, which can intramolecularly attack the nitrile (or vice versa depending on conditions), forming a fused bicyclic system. This scaffold is prevalent in PDE4 inhibitors and anticancer agents.
Analytical Characterization
When validating the synthesized compound, the following spectral signatures are expected:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.4–9.6 ppm (s, 1H): H2 proton (highly deshielded due to two adjacent N atoms).
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δ 8.4–8.6 ppm (s, 1H): H5 proton (aromatic singlet).
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δ 4.4 ppm (q, 2H): Methylene of ethyl ester.
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δ 1.3 ppm (t, 3H): Methyl of ethyl ester.
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IR Spectroscopy:
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~2240 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.
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~1730 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester.
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Mass Spectrometry:
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[M+H]⁺: 178.17 m/z.
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Fragmentation often shows loss of the ethyl group (M-29) or CO₂ (M-44).
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References
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Palladium-Catalyzed Cyanation (General Protocol)
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Synthesis of Chloropyrimidine Precursors
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Berezovskii, V. M., et al. "Synthesis of 2,4-diamino-6-hydroxypyrimidine and related compounds." Organic Syntheses, Coll.[2] Vol. 4, p.245.
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Reactivity of Pyrimidine Carboxylates
- Shutalev, A. D., et al. "Reactions of ethyl 4-chloropyrimidine-5-carboxylates with nucleophiles.
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Cyanation Safety & Methodology
- Cohen, D. T., et al. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2014.
